molecular formula C18H16O4 B1244783 gymnoascolide B

gymnoascolide B

Cat. No.: B1244783
M. Wt: 296.3 g/mol
InChI Key: MNJDDTIBFQZPQZ-UHUGOGIASA-N
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Description

Gymnoascolide B is a member of the gymnoascolide family, a group of furanone-derived secondary metabolites primarily isolated from fungal sources. Gymnoascolides are characterized by a 4-phenyl-3-phenylfuran-2,5-dione core , which is critical for their biological properties.

Properties

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

(2R)-3-[hydroxy(phenyl)methyl]-2-methoxy-4-phenyl-2H-furan-5-one

InChI

InChI=1S/C18H16O4/c1-21-18-15(16(19)13-10-6-3-7-11-13)14(17(20)22-18)12-8-4-2-5-9-12/h2-11,16,18-19H,1H3/t16?,18-/m1/s1

InChI Key

MNJDDTIBFQZPQZ-UHUGOGIASA-N

Isomeric SMILES

CO[C@H]1C(=C(C(=O)O1)C2=CC=CC=C2)C(C3=CC=CC=C3)O

Canonical SMILES

COC1C(=C(C(=O)O1)C2=CC=CC=C2)C(C3=CC=CC=C3)O

Synonyms

gymnoascolide B

Origin of Product

United States

Chemical Reactions Analysis

Structural and Functional Basis

Gymnoascolide B is presumed to be a furanone derivative, similar to gymnoascolide A ( ). Furanones typically exhibit reactivity at the lactone ring and substituent functional groups (e.g., benzyl, phenyl). Key reactive sites likely include:

  • α,β-unsaturated carbonyl system (electrophilic addition)

  • Lactone ring (hydrolysis or nucleophilic substitution)

  • Aromatic substituents (electrophilic substitution or oxidation)

Ring-Opening Reactions

The lactone moiety may undergo hydrolysis under acidic or basic conditions:

Gymnoascolide B+H2OH+/OHDiacid or salt derivative\text{this compound}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Diacid or salt derivative}

Conditions :

  • Acidic: HCl (aq), reflux → diacid product

  • Basic: NaOH (aq) → sodium carboxylate

Electrophilic Additions

The α,β-unsaturated carbonyl system could participate in conjugate additions:

Gymnoascolide B+NH3Michael adduct amine addition \text{this compound}+\text{NH}_3\rightarrow \text{Michael adduct amine addition }

Catalysts : Lewis acids (e.g., AlCl₃) or organocatalysts.

Functional Group Modifications

Aromatic substituents (e.g., benzyl groups) may undergo halogenation or sulfonation:

Gymnoascolide B+Br2FeBr3Brominated derivative\text{this compound}+\text{Br}_2\xrightarrow{\text{FeBr}_3}\text{Brominated derivative}

Synthetic Strategies (Analogous to Gymnoascolide A)

Key steps from gymnoascolide A synthesis ( ) suggest potential routes for this compound:

Step Reaction Type Reagents/Conditions Outcome
1Chemoselective SN2′ couplingPhenylmagnesium bromideIntroduction of benzyl/phenyl groups
2Allylic substitutionOrganometallic reagents (e.g., Grignard)Functionalization at allylic position
3Regioselective reductionN-Selectride (K-Selectride)Selective reduction of carbonyl groups

Bioorthogonal Reactivity (Theoretical)

In biological systems, this compound may engage in dynamic covalent reactions ( ):

Reaction Type Trigger Example
Oxime ligationpH (acidic)Reaction with hydroxylamines
Thiol-Michael additionGlutathione (GSH)Conjugation with cellular thiols
ROS-mediated oxidationReactive oxygen speciesOxidation of boronic acid groups

Challenges and Research Gaps

  • No peer-reviewed studies specifically addressing this compound’s reactivity were found in the indexed literature.

  • Predictions rely on structural analogs (e.g., gymnoascolide A) and general furanone chemistry.

  • Experimental validation is critical, particularly for verifying regioselectivity and stereochemical outcomes.

Proposed Experimental Framework

  • Synthesis Optimization :

    • Employ palladium-catalyzed cross-coupling for aromatic substituent introduction ( ).

    • Explore photoredox catalysis for radical-based functionalization.

  • Analytical Characterization :

    • MS/MS for fragmentation patterns.

    • X-ray crystallography to confirm stereochemistry.

Comparison with Similar Compounds

Structural and Functional Analogues

The gymnoascolide family (A, B, C) shares a conserved furanone backbone but differs in substituents. Gymnoascolide A (C₁₇H₁₄O₂) has been synthesized via Suzuki coupling of 3-bromo-2(5H)-furanone with aryl boronic acids , suggesting that Gymnoascolide B may follow a similar synthetic pathway with modified substituents. Other structurally related compounds include:

  • Akolactone A and Hambiwalactone B: Furanone-containing natural products synthesized via analogous coupling reactions .
  • Destruxins A/B: Cyclodepsipeptides with antiviral inactivity against HCoV-OC43 but notable cytotoxicity (IC₅₀ ~10 µM) .
  • Linoleic Acid: A fatty acid with anti-HCoV-OC43 activity, though its mechanism differs from gymnoascolides .

Bioactivity Profiles

Compound Molecular Formula EC₅₀ (HCoV-OC43) Cytotoxicity Key References
Gymnoascolide A C₁₇H₁₄O₂ 18.31 µM Low
This compound Not reported Not reported Not reported (structural)
Linoleic Acid C₁₈H₃₂O₂ Active* Low
Destruxin A C₂₉H₄₃N₅O₇ Inactive High
Akolactone A Not reported Not reported Not reported
Key Findings:
  • Antiviral Activity: Gymnoascolide A exhibits moderate anti-HCoV-OC43 activity (EC₅₀ = 18.31 µM) without significant cytotoxicity, making it a promising lead compound . In contrast, Destruxins A/B are cytotoxic and inactive against HCoV-OC43 .
  • Structural Determinants: The furanone ring and phenyl substituents in Gymnoascolide A are critical for bioactivity. Modifications in these regions (e.g., this compound/C) may alter potency or selectivity .
  • Synthetic Accessibility: Gymnoascolide A’s synthesis via Suzuki coupling highlights the feasibility of derivatizing this scaffold for structure-activity relationship (SAR) studies , which could be extended to this compound.

Q & A

Q. How can meta-analyses reconcile conflicting reports on this compound’s pharmacokinetic properties across studies?

  • Answer : Apply systematic review protocols (PRISMA guidelines) to aggregate data. Use meta-regression to adjust for variables like dosing regimens, species differences, and analytical methods. Report heterogeneity metrics (e.g., I² statistic) and publication bias (e.g., funnel plots) .

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